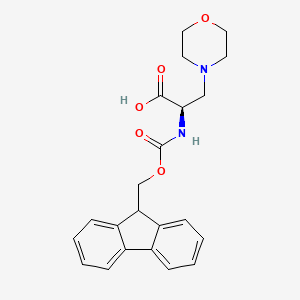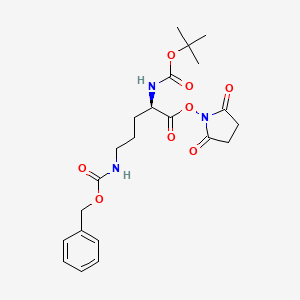![molecular formula C17H25NO5 B6309232 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid CAS No. 2108964-80-1](/img/structure/B6309232.png)
3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid, also known as 3-BMPEA, is an organic compound that has many potential applications in the field of scientific research. It is a carboxylic acid, which is a type of organic compound that contains a carboxyl group, and is composed of a carbonyl group bonded to an alkyl group. 3-BMPEA has been studied in numerous scientific research applications, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid has been studied in numerous scientific research applications, such as drug discovery, drug design, and enzyme inhibition. It has also been used in the synthesis of various compounds, such as peptides, carbohydrates, and nucleosides. Additionally, 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid has been studied for its potential applications in the fields of pharmacology, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid have been studied in numerous scientific research applications. Studies have found that 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid can affect the activity of various enzymes, proteins, and receptors. For example, it has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine. Additionally, 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid has been found to interact with various receptors, such as the serotonin receptor 5-HT1A and the dopamine receptor D2. These interactions can result in a variety of biochemical and physiological effects, such as increased alertness, improved mood, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid in laboratory experiments has several advantages and limitations. One advantage is that 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid is relatively stable and can be stored for long periods of time. Additionally, it is easily synthesized and can be used in a variety of experiments. However, there are some limitations to using 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in a solvent before use. Additionally, 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid can be toxic in high concentrations, so it must be handled with care.
Orientations Futures
The potential applications of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential therapeutic applications of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid, such as the treatment of neurological disorders, the treatment of cognitive decline, and the treatment of depression. Additionally, further research is needed to explore the potential applications of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid in drug discovery and drug design. Finally, further research is needed to explore the potential applications of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid in enzyme inhibition and the synthesis of various compounds.
Méthodes De Synthèse
The synthesis of 3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid can be achieved through a variety of methods. One method involves the reaction of t-butyl isocyanate with 2-methoxyphenethylamine in the presence of triethylamine and acetic acid. This reaction produces a product that is then purified by column chromatography and recrystallization. Another method involves the reaction of 2-methoxyphenethylamine with t-butyl isocyanate in the presence of pyridine and acetic acid. This reaction produces a product that is then purified by recrystallization.
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(12-10-15(19)20)11-9-13-5-7-14(22-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXWEXFELIXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)OC)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309216.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)